molecular formula C23H25N3O4 B2440290 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-80-6

1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2440290
CAS No.: 899960-80-6
M. Wt: 407.47
InChI Key: MOEURRLJWLWIFY-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure, and is substituted with methoxyphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-9-5-4-7-17(19)24-23(27)26-14-13-25-12-6-8-18(25)22(26)16-10-11-20(29-2)21(15-16)30-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEURRLJWLWIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted phenylhydrazine and an appropriate diketone, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against several pathogens. Its effectiveness against bacterial strains suggests potential use as an antibiotic agent .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time .

Table 1: Synthesis Methods

MethodDescriptionYield (%)
Traditional SynthesisConventional heating with solvents60-70
Microwave-Assisted SynthesisRapid heating under controlled conditions80-90
Catalyst-Free SynthesisEco-friendly approach without additives75-85

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of related compounds in human cancer cell lines. The results indicated that compounds with the pyrrolo[1,2-a]pyrazine framework showed IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

Research documented in Pharmaceutical Biology assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its potential as a new antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanism

In a study evaluating anti-inflammatory effects, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results showed a dose-dependent decrease in cytokine levels, indicating its potential use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and the pyrrolo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a member of the pyrrolo[1,2-a]pyrazine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4

This structure features a pyrrolo[1,2-a]pyrazine core substituted with methoxy and dimethoxy phenyl groups.

Biological Activity Overview

Research has indicated that compounds within the pyrrolo[1,2-a]pyrazine class exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of This compound are summarized in the following sections.

Antitumor Activity

A study assessing various pyrazine derivatives found that certain structural modifications led to enhanced anticancer properties. The compound demonstrated significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values indicate that the compound is particularly effective against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its antitumor effects appears to involve inhibition of specific kinases associated with cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through pathways involving cell cycle arrest and mitochondrial dysfunction .

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies have indicated potential antimicrobial effects against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria with promising results indicating inhibitory effects .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving A549 lung cancer cells treated with varying concentrations of the compound over a period of 72 hours, researchers observed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core in this compound?

  • Methodological Answer : The pyrrolo[1,2-a]pyrazine core is typically synthesized via intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under reflux in anhydrous solvents like THF. Substituents are introduced sequentially: the 3,4-dimethoxyphenyl group is added via Friedel-Crafts alkylation, while the 2-methoxyphenyl carboxamide is incorporated using carbodiimide-mediated coupling (e.g., EDC/HOBt). Yield optimization requires strict moisture control and inert atmospheres .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the pyrrolo[1,2-a]pyrazine core. High-Resolution Mass Spectrometry (HRMS) confirms molecular formula accuracy, while HPLC with UV/Vis detection ensures purity (>95%). Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Initial screening involves in vitro assays targeting enzymes (e.g., kinases, cytochrome P450) and receptors (e.g., GPCRs) using fluorescence-based or radiometric methods. Dose-response curves (0.1–100 µM) assess IC₅₀ values. Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines evaluate cytotoxicity. Positive controls (e.g., staurosporine) and solvent blanks are mandatory to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardize protocols using guidelines (e.g., NIH’s Assay Guidance Manual) and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Meta-analyses of substituent effects (e.g., methoxy vs. chloro groups) clarify structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Methodological Answer : Replace metabolically labile groups (e.g., methyl ethers) with bioisosteres (e.g., trifluoromethoxy or cyclopropylmethoxy). Use hepatic microsome assays (human/rat) to identify metabolic hotspots. Introduce steric hindrance near susceptible sites (e.g., para-methoxy groups) or modify logP via hydrophilic substituents (e.g., hydroxyls) to enhance solubility. Parallel synthesis and SAR-driven design are critical .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) on the phenyl ring activate the carboxamide for nucleophilic attack, while electron-withdrawing groups (e.g., nitro) deactivate it. Density Functional Theory (DFT) calculations predict charge distribution at reaction sites. Experimental validation uses kinetic studies (e.g., SNAr reactions with thiols or amines) under varying pH and solvent polarity .

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